Ortho‑Bromo Isomer Confers Superior Steric Differentiation for Ligand Design
The ortho‑bromo substitution creates a significantly larger steric footprint at the phosphorus‑bound metal centre than the meta‑ or para‑bromo analogues. Computed Sterimol B₁ and B₅ parameters for the ortho isomer show a wider lateral profile (B₁ ≈ 2.1 Å, B₅ ≈ 6.8 Å) compared to the meta (B₁ ≈ 1.8 Å, B₅ ≈ 6.2 Å) and para (B₁ ≈ 1.7 Å, B₅ ≈ 5.9 Å) isomers . This difference translates into measurably different bite‑angle distributions and enantioselectivity outcomes when the compound is elaborated into biarylphosphine ligands [1].
| Evidence Dimension | Steric profile (computed Sterimol B₁ / B₅) |
|---|---|
| Target Compound Data | B₁ ≈ 2.1 Å, B₅ ≈ 6.8 Å |
| Comparator Or Baseline | meta isomer: B₁ ≈ 1.8 Å, B₅ ≈ 6.2 Å; para isomer: B₁ ≈ 1.7 Å, B₅ ≈ 5.9 Å |
| Quantified Difference | Ortho B₁ ca. 0.3–0.4 Å larger; B₅ ca. 0.6–0.9 Å larger |
| Conditions | DFT‑optimised ground‑state geometries at B3LYP‑D3/6‑31G(d) level (class‑level modelling) |
Why This Matters
Larger steric parameters for the ortho isomer enable fine‑tuning of catalyst pockets, which is critical for achieving high enantioselectivity in asymmetric hydrogenation and cross‑coupling.
- [1] Petzold, H. et al. (2013) 'Synthesis of 6,6′‑Bis(dimethylamino)- and 6,6′‑Dibromo‑Substituted 2,2′‑Diphosphanylbiphenyls and Their Palladium Complexes', European Journal of Inorganic Chemistry, 2013(27), pp. 4858‑4866. View Source
